![molecular formula C12H17Cl2N3 B2506019 2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride CAS No. 2034613-66-4](/img/structure/B2506019.png)
2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves several strategies. For instance, the construction of imidazo(pyrido)[1,2-a]pyridines and imidazo(pyrido)[3,2,1-ij][1,8]naphthyridines is achieved through DABCO-catalyzed tandem annulations, starting from 2-(2-chloroaroyl)methyleneimidazolidines and allenic esters . Another approach involves the reaction of 2-chloropyridines with 2H-azirines in the presence of triflic anhydride to form imidazo[1,2-a]pyridines . Additionally, hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines are synthesized from succindialdehyde or glutaraldehyde, benzotriazole, and N-phenylethylenediamine, followed by reactions with various reagents to introduce substituents .
Molecular Structure Analysis
The molecular structures of these compounds are confirmed using various spectroscopic techniques. For example, the absolute configuration of a camphor-derived benzo[d]imidazole compound is determined by NOESY, and its structure is confirmed by NMR, IR spectroscopy, and mass spectrometry . Similarly, the structure of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole is elucidated using IR, NMR, UV-vis spectroscopy, and X-ray diffraction, complemented by quantum chemical calculations .
Chemical Reactions Analysis
The reactivity of these heterocyclic compounds is explored through various chemical reactions. For instance, the synthesized hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines react with Grignard reagents, allylsilanes, silyl ethers, and triethyl phosphite to yield substituted derivatives . The potassium derivative of 2-(pyridin-2-yl)-1H-benzo[d]imidazole is used to prepare new bis(diimine) ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized through experimental techniques and theoretical calculations. The spectroscopic features are investigated using FT-IR, NMR, and UV spectroscopy, and the results are supported by density functional theory calculations . The antioxidant and antimicrobial activities of some benzo[d]imidazole derivatives are evaluated, and their structure-activity relationships are investigated through molecular docking studies .
Scientific Research Applications
Regioselective Synthesis and Heterocyclic Ketene Aminals
A study by Wang et al. (2015) describes the regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines, highlighting a method with high regioselectivity, good yields, and simple work-up procedures, which could be relevant for synthesizing related compounds including 2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole derivatives (Wang et al., 2015). Similarly, Li et al. (2011) explored the chemistry of heterocyclic ketene aminals for constructing novel heterocycles, potentially applicable to the synthesis pathways of such compounds (Li et al., 2011).
Novel Syntheses and Functionalization
Katritzky et al. (2000) reported on a new three-carbon synthon for efficiently synthesizing benzannelated and 1-(2-arylethenyl) heterocycles, offering synthetic routes that might be adaptable for creating 2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole derivatives (Katritzky et al., 2000). Another approach by Teng et al. (2018) involved a transition-metal-free C–N and C–C formation, leading to the synthesis of benzo[4,5]imidazo[1,2-a]pyridines from ynones. This method's efficiency and metal-free characteristics may be beneficial for synthesizing related compounds (Teng et al., 2018).
Ferroelectricity and Photoluminescent Properties
Notably, Horiuchi et al. (2012) discovered that chains of amphoteric molecules like 2-methylbenzimidazole can be electrically switchable in the crystalline state through proton tautomerization, demonstrating ferroelectricity at room temperature. This property could hint at potential applications of related benzimidazole derivatives in ferroelectric devices (Horiuchi et al., 2012).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
2-methyl-1-pyrrolidin-3-ylbenzimidazole;dihydrochloride |
Source
|
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-9-14-11-4-2-3-5-12(11)15(9)10-6-7-13-8-10;;/h2-5,10,13H,6-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSSKBMGPZDPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCNC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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